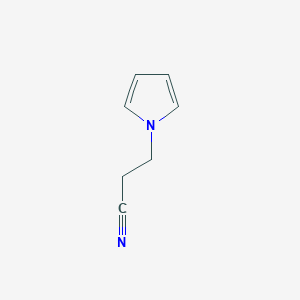

3-(1H-Pyrrol-1-yl)propanenitrile

Description

Significance within Heterocyclic Chemistry and Nitrile Compound Studies

The importance of 3-(1H-Pyrrol-1-yl)propanenitrile is rooted in the distinct properties of its constituent functional groups. The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle present in a myriad of natural products and pharmaceuticals, including well-known drugs. nist.govresearchgate.net Its electron-rich nature makes it susceptible to electrophilic substitution, providing a handle for further functionalization. nih.gov

On the other hand, the nitrile group is a versatile functional group in organic synthesis. mdpi.com It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, serving as a linchpin for the construction of more complex molecules. The presence of both the pyrrole and nitrile moieties in a single molecule creates a bifunctional platform for diverse chemical transformations.

Overview of Research Trajectories for Pyrrole-Containing Propanenitriles

Research involving pyrrole-containing propanenitriles is expanding, driven by the quest for new bioactive compounds and functional materials. A significant trajectory involves the use of these compounds as precursors to synthesize a variety of nitrogen-containing heterocyclic systems. The nitrile group can be readily transformed into an amino group, which can then participate in intramolecular cyclization reactions to form fused ring systems.

Furthermore, the pyrrole nucleus itself is a key pharmacophore in numerous biologically active molecules. nist.govchemicalbook.com Consequently, derivatives of this compound are being investigated for their potential as scaffolds in the development of new therapeutic agents. Studies have explored the antimicrobial and anticancer activities of various pyrrole derivatives, highlighting the potential of this structural motif in drug discovery. nist.govchemicalbook.com

Conceptual Framework for Investigating Synthetic Routes and Reactivity Profiles

The investigation of this compound is guided by a conceptual framework that encompasses both its synthesis and its subsequent chemical transformations. The primary synthetic route to this compound is the Michael addition of pyrrole to acrylonitrile (B1666552). rsc.org This reaction, a classic example of conjugate addition, is typically base-catalyzed and provides an efficient means of N-alkylation of the pyrrole ring. researchgate.net

The reactivity profile of this compound is dictated by the interplay between the pyrrole ring and the propanenitrile side chain. Key areas of investigation include:

Nitrile Group Transformations: Reduction of the nitrile to a primary amine is a common and highly useful transformation, opening up pathways to a variety of other functional groups and heterocyclic systems.

Electrophilic Substitution on the Pyrrole Ring: The electron-rich pyrrole ring is expected to undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation. The directing effects of the N-propanenitrile substituent are a key aspect of these investigations.

Cyclization Reactions: The proximity of the nitrile group and the pyrrole ring allows for the exploration of intramolecular cyclization reactions to construct novel fused heterocyclic scaffolds.

Detailed research findings on the synthesis and reactivity of this compound are crucial for understanding its full potential as a versatile building block in organic synthesis.

Detailed Research Findings

While specific, publicly available experimental spectroscopic data for this compound is limited, its structural characterization can be inferred from the analysis of related compounds and general principles of spectroscopy.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 43036-06-2 | fishersci.casielc.com |

| Molecular Formula | C₇H₈N₂ | nih.gov |

| Molecular Weight | 120.15 g/mol | nih.gov |

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the range of δ 6.0-7.0 ppm) and two triplets for the ethyl bridge protons of the propanenitrile side chain. |

| ¹³C NMR | Resonances for the four distinct carbons of the pyrrole ring, the two carbons of the ethyl bridge, and the characteristic signal for the nitrile carbon (typically in the range of δ 115-125 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound. |

Synthetic Routes and Reactivity Profile

The primary and most direct method for the synthesis of this compound is the Michael addition of pyrrole to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic nitrogen of the pyrrole ring attacks the β-carbon of the electron-deficient alkene in acrylonitrile.

The reaction is typically carried out in the presence of a base catalyst. The choice of catalyst and reaction conditions can influence the yield and purity of the product.

Interactive Data Table: Synthesis of this compound via Michael Addition

| Reactants | Catalyst/Conditions | Product |

| Pyrrole, Acrylonitrile | Base catalyst (e.g., KOH, NaOEt) | This compound |

The reactivity of this compound is characterized by the chemical transformations of its two main functional components: the nitrile group and the pyrrole ring.

Nitrile Group Reactivity:

A key reaction of the nitrile group is its reduction to a primary amine, 3-(1H-pyrrol-1-yl)propan-1-amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This resulting amine is a valuable intermediate for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Pyrrole Ring Reactivity:

The pyrrole ring in this compound is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution reactions. The N-propanenitrile substituent is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, substitution is still possible under appropriate conditions. The substitution pattern is influenced by the electronic and steric effects of the N-substituent.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOLJLGYJMJLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115112-01-1 | |

| Record name | 1H-Pyrrole-1-propanenitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115112-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00195647 | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43036-06-2 | |

| Record name | 1H-Pyrrole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43036-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-1-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrol-1-yl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 3 1h Pyrrol 1 Yl Propanenitrile and Its Functionalized Analogues

Direct Annulation and Coupling Reactions for Pyrrole (B145914) Ring Formation

The direct formation of the pyrrole ring is a cornerstone of synthesizing pyrrole-containing molecules. These methods often involve the construction of the heterocyclic core from acyclic precursors.

Reaction of Pyrrole Derivatives with Acrylonitrile (B1666552)

One of the most direct methods for the synthesis of 3-(1H-pyrrol-1-yl)propanenitrile is the Michael addition of pyrrole to acrylonitrile. This reaction, a classic example of conjugate addition, provides a straightforward route to the target molecule. The N-substitution of pyrrole with various reagents, including electrophilic olefins like acrylonitrile, can be achieved with high regioselectivity. organic-chemistry.org For instance, the use of ionic liquids such as [Bmim][PF6] or [Bmim][BF4] has been shown to facilitate the highly regioselective N-alkylation of pyrrole. organic-chemistry.org

Another approach involves the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenylacetonitrile (B145931) derivatives. rsc.org This method, while not directly yielding this compound, produces functionalized pyrrole acrylonitriles which are valuable intermediates. rsc.org The reaction conditions can be tuned, for example, by using water as a solvent and heating to 50 °C, to achieve the desired products. rsc.org

Furthermore, multicomponent reactions offer a powerful tool for the synthesis of functionalized pyrroles. researchgate.netrsc.org These reactions, by their nature, allow for the construction of complex molecules in a single step from multiple starting materials, often with high atom economy. researchgate.netrsc.org For example, a three-component reaction between an α-hydroxyketone, 3-oxobutanenitrile, and an aniline (B41778) can yield highly substituted pyrroles. mdpi.com

| Reactants | Product | Conditions | Yield |

| Pyrrole, Acrylonitrile | This compound | Ionic Liquid | High |

| 1H-Pyrrole-2-carbaldehyde, Phenylacetonitrile | (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile | H2O, 50 °C | Not specified |

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, 2-phenylethylamine | 5-(4-methylsulfonyl)phenyl-substituted pyrrole | EtOH, 70 °C | 76% mdpi.com |

Catalytic Hydrogenation Approaches in Propanenitrile Synthesis

Catalytic hydrogenation is a crucial technique for modifying the pyrrole ring and its substituents. While direct hydrogenation of the pyrrole ring typically leads to pyrrolidines, it can be strategically employed in the synthesis of propanenitrile derivatives. researchgate.net For instance, the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol (B145695) results in the formation of 1-methyl-2-pyrrolidine ethanol, a valuable pharmaceutical intermediate. researchgate.net This process can achieve high conversion and selectivity under mild conditions (6 bar, 80°C) using a palladium on carbon catalyst. researchgate.net

The choice of catalyst and reaction conditions is critical in determining the outcome of the hydrogenation. Rhodium and ruthenium catalysts have demonstrated high conversion and selectivity in the hydrogenation of methyl 1-methyl-2-pyrroleacetate in non-acidic media. researchgate.net The selective hydrogenation of nitriles to primary or secondary amines is also highly dependent on the catalyst structure. nih.gov For example, atomically dispersed single Pd atoms on a nanodiamond-graphene support preferentially generate secondary amines, while fully exposed Pd clusters favor the formation of primary amines. nih.gov This level of control is essential for the synthesis of specifically functionalized propanenitrile analogues.

Derivatization from Precursor Molecules: Propanenitrile Moiety Introduction

An alternative strategy for the synthesis of this compound and its analogues involves the introduction of the propanenitrile moiety onto a pre-existing pyrrole scaffold or the modification of a nitrile group on a pyrrole-containing molecule.

Reductive Conversions of Nitrile Groups to Amines for Scaffold Diversification

The nitrile group is a versatile functional group that can be readily converted into other functionalities, most notably amines, through reduction. This transformation opens up a wide array of possibilities for scaffold diversification. The reduction of nitriles to primary amines can be achieved using various reducing agents, with catalytic hydrogenation over a nickel catalyst being a common industrial method. youtube.com This process typically requires heat and high pressure. youtube.com

Alternatively, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines, although its expense can be a drawback for large-scale synthesis. youtube.com Copper-catalyzed reductive amination of nitriles using dimethylamine (B145610) borane (B79455) in an aqueous medium has also been reported. rsc.org The ability to selectively reduce the nitrile group allows for the introduction of an aminoethyl side chain, which can be further functionalized to create a diverse library of compounds.

Oxidative Functionalization Strategies

Oxidative reactions provide another avenue for the functionalization of pyrrole-nitrile systems. An indium-promoted intermolecular oxidative 1,2-alkylarylation of alkenes with alkyl nitriles and N-heteroarenes has been developed. rsc.org This radical-based strategy enables the formation of two new carbon-carbon bonds by functionalizing C(sp³)–H and C(sp²)–H bonds in a single step, offering a highly atom-economic route to new functionalized N-heteroarenes, including pyrroles. rsc.org

Multicomponent Reaction (MCR) Pathways Incorporating Pyrrole-Nitrile Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. researchgate.netrsc.org MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of complex pyrrole derivatives. researchgate.netrsc.org

Several MCRs can be envisioned for the synthesis of functionalized this compound analogues. For instance, a one-pot α-amidoalkylation reaction of various N-heterocycles, including pyrrole, with aldehydes and amides can lead to the formation of new pyrrole derivatives in high yields (55–95%). researchgate.net Further oxidation of these products can yield fully aromatic bis-heterocyclic compounds. researchgate.net

The Hantzsch pyrrole synthesis, a classic MCR, can be performed under solvent-free conditions using high-speed vibration milling, offering higher yields and a broader scope than previous methods. nih.gov This approach has been utilized in the synthesis of atorvastatin, a blockbuster drug containing a pyrrole core. nih.gov

A novel method for synthesizing tetrasubstituted NH-pyrroles involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org This strategy utilizes gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN) to produce pyrroles featuring both amidine and aromatic nitrile motifs. organic-chemistry.org

| Reaction Type | Reactants | Product | Key Features |

| α-Amidoalkylation | Pyrrole, N-heterocycles, Aldehydes, Amides | Amidoalkylated pyrroles | One-pot, high yields (55-95%) researchgate.net |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Enaminone | Substituted pyrroles | Can be performed solvent-free nih.gov |

| Tandem Michael Addition/Nitrile Condensation | gem-Diactivated acrylonitriles, TMSCN | Tetrasubstituted NH-pyrroles | Forms amidine and aromatic nitrile motifs organic-chemistry.org |

| Three-Component Reaction | α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | Substituted pyrroles | Allows for rapid diversification mdpi.com |

Synthesis of N-Substituted Pyrrole Derivatives for Electropolymerization

The modification of the pyrrole ring at the nitrogen atom provides a powerful strategy to tune the properties of the resulting conductive polymers. N-substituted pyrrole derivatives are key monomers for the synthesis of functional polypyrroles through electropolymerization, enabling the creation of materials with tailored electronic, optical, and physical characteristics for a wide range of applications. These applications include electrochromic devices, sensors, and biomedical materials. nih.govnih.govmdpi.com The introduction of functional groups onto the pyrrole nitrogen can enhance solubility, influence the polymerization potential, and incorporate specific functionalities into the final polymer.

The synthesis of these monomers often involves well-established organic reactions, which can be adapted to introduce a variety of substituents. Key synthetic methodologies include the Michael addition, the Clauson-Kaas reaction, and palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination. nih.govdiva-portal.orgnih.gov These methods allow for the preparation of a diverse library of N-substituted pyrroles, which can then be electropolymerized to form homopolymers or copolymers with pyrrole itself or other monomers. nih.gov

A prominent example of an N-substituted pyrrole used in electropolymerization is this compound, also known as N-(2-cyanoethyl)pyrrole. nih.gov This monomer is typically synthesized via a Michael addition reaction between pyrrole and acrylonitrile. nih.govyoutube.com The cyanoethyl group imparts polarity to the monomer and the resulting polymer, which can be advantageous for specific applications such as sensors. fishersci.ca

Furthermore, the cyano group in this compound can serve as a synthetic handle for further functionalization. For instance, it can be reduced to an amine group to create amine-functionalized pyrroles. An example is the synthesis of 1-aminopropyl pyrrole by the reduction of 1-(2-cyanoethyl)pyrrole using lithium aluminum hydride (LiAlH₄). nih.gov These amine-functionalized monomers can then be electropolymerized to produce cell-adhesive conducting polymers, which are of great interest in biomedical applications. nih.gov

The strategic synthesis of functionalized analogues extends beyond simple alkyl or cyanoalkyl groups. Researchers have developed methods to introduce a wide array of functionalities to tailor the properties of the resulting polymers.

Detailed Research Findings on the Synthesis of N-Substituted Pyrroles for Electropolymerization

Several strategic approaches have been developed for the synthesis of N-substituted pyrrole monomers tailored for electropolymerization. These methods allow for the introduction of various functional groups, which in turn control the properties of the resulting polymers.

One common strategy is the Clauson-Kaas reaction , which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran. diva-portal.org This method has been adapted for both batch and continuous flow processes to produce a range of N-substituted pyrroles, including N-aryl and N-sulfonyl derivatives, in good to excellent yields. diva-portal.org The use of biomass-derivable starting materials in this synthesis highlights a move towards more sustainable routes for producing precursors for organic electronics. diva-portal.org

Another important method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This has been successfully employed to synthesize N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers. nih.gov These monomers, featuring a terminal alkyne group, are particularly interesting as they can be further functionalized post-synthesis via "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with azides. nih.gov This allows for the attachment of a wide variety of functional molecules to the DTP monomer before or after electropolymerization, offering a versatile platform for creating highly functionalized conductive polymers. nih.gov

The synthesis of N-hydroxyalkylpyrroles , such as N-(2-hydroxyethyl)pyrrole and N-(3-hydroxypropyl)pyrrole, provides another class of functional monomers. researchgate.net These can be homopolymerized or copolymerized with pyrrole to enhance the ionic mobility of the resulting polymer films. researchgate.net

Researchers have also explored the synthesis of more complex, star-shaped pyrrole-functionalized monomers . researchgate.net For example, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine has been synthesized and then electrochemically copolymerized with pyrrole. researchgate.net This approach allows for the creation of cross-linked polymer networks with potentially enhanced thermal stability and unique optoelectronic properties. researchgate.net

The following interactive data tables summarize the synthetic methodologies and electropolymerization details for various N-substituted pyrrole derivatives.

Table 1: Synthesis of N-Substituted Pyrrole Monomers for Electropolymerization

| Monomer | Synthetic Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylpyrroles | Clauson-Kaas Reaction | Aromatic amine, 2,5-dimethoxytetrahydrofuran | p-TsOH, 1,4-dioxane, continuous flow or batch | Good to Excellent | diva-portal.org |

| N-Alkynylated Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) | Buchwald-Hartwig Amination | 3,3′-dibromo-2,2′-bithiophene, pent-4-yn-1-amine | Pd-catalyzed | High | nih.gov |

| 1-Aminopropyl pyrrole | Reduction | 1-(2-Cyanoethyl)pyrrole | LiAlH₄, diethyl ether, reflux | Not specified | nih.gov |

| N-(2-hydroxyethyl)pyrrole (HE) & N-(3-hydroxypropyl)pyrrole (HP) | N-alkylation | Pyrrole, corresponding alkyl halide | Not specified | Not specified | researchgate.net |

| 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (TriaPy) | Nucleophilic Substitution | 2,4,6-trichloro-1,3,5-triazine, 4-(1H-pyrrol-1-yl)phenol | Not specified | Not specified | researchgate.net |

Table 2: Electropolymerization and Properties of N-Substituted Pyrrole Derivatives

| Monomer/Copolymer | Electropolymerization Conditions | Resulting Polymer | Key Properties/Findings | Reference |

|---|---|---|---|---|

| N-Phenylpyrrole, 1-(Benzylsulfonyl)-1H-pyrrole, 1-Anthracen-2-ylpyrrole | In situ electropolymerization on graphite (B72142) foil electrodes | Poly(N-substituted pyrrole) films | Demonstrates feasibility of creating polymer films from bio-based precursors. | diva-portal.org |

| N-Alkynylated DTP | Cyclic voltammetry (−0.5 V to +0.9 V vs. Ag/AgCl), 50 cycles, 100 mV/s | p-AlkyneDTP | Forms colored films (blue oxidized, yellow reduced); can be functionalized via "click" chemistry. | nih.gov |

| Pyrrole/1-Aminopropyl pyrrole (APy) Copolymer (APPy-A50) | Constant potential (1.0 V vs. SCE) for 30 s on gold-coated glass | APPy-A50 | Exhibits superior cell adhesion for human dermal fibroblasts and Schwann cells compared to polypyrrole homopolymer. | nih.gov |

| Pyrrole/N-(2-hydroxyethyl)pyrrole (Py/HE) & Pyrrole/N-(3-hydroxypropyl)pyrrole (Py/HP) Copolymers | Galvanostatic polymerization | PYHE and PYHP copolymers | Enhanced ionic mobility compared to polypyrrole; PYHP82 showed the highest discharge capacity. | researchgate.net |

| TriaPy/Pyrrole Copolymer | Electrochemical copolymerization in TBAFB/AN | P(TriaPy-co-Py) | Conductivity of 8.3 × 10⁻¹ S cm⁻¹; exhibits electrochromism (turquoise to red). | researchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 1h Pyrrol 1 Yl Propanenitrile

Reaction Mechanisms Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions and reductions.

Nucleophilic Addition and Substitution Processes

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Nucleophiles, which are electron-rich species, are attracted to the electron-deficient carbon atom of the nitrile. youtube.com This can lead to the formation of a variety of new functional groups. For instance, in the presence of acid or base catalysts, nucleophiles such as alcohols or amines can react with the nitrile group. The mechanism typically involves the nucleophile attacking the nitrile carbon, followed by protonation to yield an imine intermediate, which can then be hydrolyzed to a ketone or an amide.

These reactions are fundamental in extending the carbon chain and introducing new functionalities to the molecule. The specific products formed depend on the nucleophile used and the reaction conditions.

Reductive Conversions to Amine and Alcohol Derivatives

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) or, under certain conditions, to an alcohol. The reduction to a primary amine is a common and synthetically useful transformation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction proceeds by the addition of hydride ions to the nitrile carbon and nitrogen atoms.

Alternatively, the nitrile group can be partially reduced and hydrolyzed to an aldehyde, which can then be further reduced to an alcohol. This two-step process provides a route to alcohol derivatives from the nitrile precursor.

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an aromatic heterocycle that undergoes a range of reactions, including electrophilic substitution and cycloaddition reactions. wikipedia.org

Electrophilic and Oxidative Transformations of the Pyrrole Ring

Due to its aromatic nature, the pyrrole ring readily undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. wikipedia.org The substitution typically occurs at the C2 or C5 positions (alpha positions), which are the most electron-rich and lead to the most stable intermediates. wikipedia.org However, substitution at the C3 or C4 positions (beta positions) can also be achieved under specific conditions. wikipedia.org

The pyrrole ring is also susceptible to oxidation, which can lead to the formation of polypyrrole or other oxidized derivatives under acidic conditions. wikipedia.org The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.

Heteroannulation Reactions Utilizing the Pyrrole-Propanenitrile Core

The bifunctional nature of 3-(1H-Pyrrol-1-yl)propanenitrile makes it a suitable precursor for the synthesis of more complex heterocyclic systems through heteroannulation reactions. These reactions involve the formation of a new ring fused to the existing pyrrole nucleus. For instance, acid-catalyzed intramolecular cyclization reactions can lead to the formation of novel fused ring systems. researchgate.net The nitrile group can participate in these cyclizations, acting as an electrophile or a precursor to a group that can cyclize onto the pyrrole ring.

Explorations into Selective Catalysis for Functional Group Interconversions

Selective catalysis plays a crucial role in controlling the reactivity of the two functional groups in this compound. By choosing the appropriate catalyst and reaction conditions, it is possible to selectively transform one functional group while leaving the other intact. For example, specific catalysts can be employed for the selective hydrogenation of the nitrile group to an amine without affecting the aromaticity of the pyrrole ring.

Research in this area focuses on developing new catalytic systems that offer high selectivity and efficiency for the interconversion of the nitrile and pyrrole functionalities. This includes the use of transition metal catalysts and organocatalysts to achieve desired chemical transformations with high precision. The development of such selective methods is essential for the efficient synthesis of complex molecules derived from this compound.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research of 3 1h Pyrrol 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural assignment of 3-(1H-Pyrrol-1-yl)propanenitrile. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, their connectivity, and the conformational dynamics of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local environment. The protons on the pyrrole (B145914) ring typically appear as distinct multiplets in the aromatic region of the spectrum. The two protons at the C2 and C5 positions of the pyrrole ring are chemically equivalent and exhibit a characteristic chemical shift, as do the protons at the C3 and C4 positions. The methylene (B1212753) protons of the propanenitrile chain adjacent to the pyrrole nitrogen and the nitrile group will also present as distinct triplets due to spin-spin coupling with their neighboring methylene group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the pyrrole ring will have characteristic shifts in the downfield region, reflecting their aromaticity. The aliphatic carbons of the propanenitrile side chain will appear at higher field strengths, with the nitrile carbon having a distinct chemical shift in the typical range for nitriles.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the propanenitrile side chain relative to the pyrrole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-2, H-5 | ~6.7 | t |

| Pyrrole H-3, H-4 | ~6.1 | t |

| N-CH₂ | ~4.2 | t |

| CH₂-CN | ~2.8 | t |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Pyrrole C-2, C-5 | ~121 |

| Pyrrole C-3, C-4 | ~109 |

| N-CH₂ | ~45 |

| CH₂-CN | ~18 |

| CN | ~117 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The C-H stretching vibrations of the pyrrole ring will be observed in the aromatic C-H region, generally above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propanenitrile chain will appear just below 3000 cm⁻¹. The C-N stretching vibration of the pyrrole ring and the N-CH₂ bond will also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy, which relies on the inelastic scattering of light, can provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric breathing vibration of the pyrrole ring is also typically Raman active and can be a useful diagnostic peak.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2260 - 2240 (sharp) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Pyrrole) | Stretching | 1600 - 1450 |

| C-N (Pyrrole) | Stretching | 1300 - 1200 |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (120.15 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the propanenitrile side chain. A significant fragment would be expected from the loss of the nitrile group (•CN), resulting in a fragment ion at m/z 94. Another prominent fragmentation could be the cleavage of the bond between the two methylene groups, leading to the formation of a pyrrolomethyl cation. The pyrrole ring itself can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 120 | [M]⁺ (Molecular Ion) |

| 94 | [M - CN]⁺ |

| 80 | [C₄H₄N-CH₂]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Mapping

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyrrole ring and determine the conformation of the propanenitrile side chain relative to the ring.

Furthermore, the crystal structure analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include weak C-H···N hydrogen bonds between the protons of one molecule and the nitrogen atom of the nitrile group or the pyrrole ring of a neighboring molecule. Pi-stacking interactions between the aromatic pyrrole rings of adjacent molecules might also be observed. Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound, such as its melting point and solubility.

Table 5: Hypothetical Crystallographic Parameters for this compound

Computational Chemistry and Theoretical Modeling of 3 1h Pyrrol 1 Yl Propanenitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(1H-Pyrrol-1-yl)propanenitrile, a DFT study would provide profound insights into the distribution of electrons and the nature of its chemical bonds.

A typical DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, calculations would be performed to determine key electronic properties. These properties are derived from the molecule's electron density, which is the central variable in DFT.

The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO might have significant contributions from the nitrile group.

Further analysis would involve the generation of molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the pyrrole ring, suggesting these as sites for electrophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely from the pyrrole ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, likely at the nitrile group. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For the synthesis or reactions of this compound, these methods can identify the most favorable reaction pathways.

A common synthetic route to this compound is the cyanoethylation of pyrrole. Theoretical modeling of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By locating the transition state structures and calculating their energies, the activation energy for each potential step can be determined. This allows for a comparison of different possible mechanisms. For instance, the addition of acrylonitrile (B1666552) to pyrrole could proceed via different pathways depending on the catalyst and reaction conditions. Quantum chemical calculations can help to discern the most likely pathway by identifying the one with the lowest activation energy.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. This provides a detailed picture of the molecular transformations occurring during the reaction.

Table 2: Hypothetical Calculated Activation Energies for the Cyanoethylation of Pyrrole

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | TS1 | 15.2 | The nitrogen of pyrrole attacks the β-carbon of acrylonitrile. |

| Proton Transfer | TS2 | 8.5 | A proton is transferred to the α-carbon of the acrylonitrile moiety. |

Investigation of Non-covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the formation of larger, organized molecular structures known as supramolecular assemblies. These interactions, while weaker than covalent bonds, are crucial in determining the physical properties of materials, such as their crystal packing and solubility. For this compound, several types of non-covalent interactions would be at play.

The primary non-covalent interactions expected for this molecule include hydrogen bonding, π-π stacking, and dipole-dipole interactions. The hydrogen atoms on the pyrrole ring and the ethyl chain can act as hydrogen bond donors, while the nitrogen atom of the nitrile group and the π-system of the pyrrole ring can act as acceptors.

Computational methods can be used to model and quantify these interactions. For example, by calculating the interaction energies between two or more molecules of this compound in different orientations, the most stable dimeric or larger cluster configurations can be identified. This provides insight into how the molecules might arrange themselves in the solid state.

Techniques such as Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions. These methods can reveal the presence and strength of hydrogen bonds and van der Waals contacts within a molecular assembly. Understanding these interactions is key to predicting the crystal structure and other macroscopic properties of the compound.

In Silico Approaches for Predicting Reactivity and Stability Profiles

In silico methods, which are computational approaches, can be used to predict the reactivity and stability of molecules before they are even synthesized in a lab. For this compound, various computational tools can provide a comprehensive profile of its chemical behavior.

Reactivity descriptors derived from DFT, such as global and local reactivity indices, can pinpoint the most reactive sites within the molecule. For example, Fukui functions can be calculated to predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the nucleophilic character of the pyrrole ring and the electrophilic nature of the carbon atom in the nitrile group.

Computational stability analysis can involve several aspects. Thermodynamic stability can be assessed by calculating the molecule's heat of formation. Kinetic stability, as mentioned earlier, is related to the HOMO-LUMO gap. Furthermore, computational methods can be used to predict potential degradation pathways by modeling reactions with common atmospheric components like oxygen or water. This can provide an estimate of the compound's shelf life and environmental persistence.

By simulating the molecule's behavior under various conditions, in silico approaches offer a powerful and efficient way to screen for desired properties and to anticipate potential challenges in the handling and application of this compound.

Investigation of Biological Activities and Pharmacological Implications of 3 1h Pyrrol 1 Yl Propanenitrile Derivatives

Antimicrobial Activity Studiesnih.govderpharmachemica.comgrowingscience.commdpi.com

Derivatives based on the pyrrole (B145914) structure have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. nih.govekb.eg The incorporation of different functional groups and heterocyclic rings onto the pyrrole scaffold has been a key strategy in developing novel compounds with enhanced efficacy. nih.gov Studies have shown that these modifications can produce synergistic effects, leading to potent antibacterial and antifungal agents. nih.gov

Antibacterial Efficacy and Mechanism of Actionnih.gov

Pyrrole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism behind their antibacterial action often involves the disruption of critical cellular processes. For instance, some pyrrolamide derivatives are potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov One such compound, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, was found to inhibit DNA gyrase with a 50% inhibitory concentration (IC50) value of less than 5 nM, highlighting its potential against Mycobacterium tuberculosis. nih.gov

Another pyrrolamide derivative demonstrated exceptional efficacy against drug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.008 μg/mL and also strongly inhibited the Gram-negative bacterium Escherichia coli with an MIC of 1 μg/mL. nih.gov The antibacterial effect of some monoterpenes, which share lipophilic characteristics with certain pyrrole derivatives, is believed to stem from their ability to perturb the lipid fraction of the bacterial plasma membrane. nih.gov This disruption alters membrane permeability, leading to the leakage of intracellular components and ultimately cell death. nih.gov The effectiveness of these compounds can be influenced by the specific lipid composition and surface charge of the microbial membranes. nih.gov

A series of 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates showed antimicrobial activity against several bacteria including Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus epidermidis, with MIC values ranging from 7.81 to 125 μg/mL. nih.gov Similarly, newly synthesized pyrrole-ligated 1,3,4-oxadiazoles demonstrated that antibacterial activity was influenced by the size of alkyl substituents, with activity increasing with the size of the alkyl group from methyl to sec-butyl. mdpi.com

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC/Zone of Inhibition) | Source |

| Pyrrolamide Derivative | Mycobacterium tuberculosis | IC50 < 5 nM (DNA Gyrase) | nih.gov |

| Pyrrolamide Derivative | Staphylococcus aureus | MIC: 0.008 µg/mL | nih.gov |

| Pyrrolamide Derivative | Escherichia coli | MIC: 1 µg/mL | nih.gov |

| 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | Proteus mirabilis, P. aeruginosa, S. epidermidis | MIC: 7.81-125 µg/mL | nih.gov |

| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus | 12 mm inhibition zone | nih.gov |

| Pyrrole-ligated 1,3,4-oxadiazoles | E. coli, S. aureus | MIC values vary with substituent size | mdpi.com |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | P. aeruginosa | Highly Active | derpharmachemica.com |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) | S. epidermidis | Highly Active | derpharmachemica.com |

Antifungal Potential and Inhibitory Pathwaysderpharmachemica.com

The exploration of pyrrole derivatives has also yielded compounds with significant antifungal properties. For instance, in a study of new pyrrole derivatives, compound 7 , identified as 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine), was found to be highly active against the fungus Aspergillus niger. derpharmachemica.com This activity was attributed to the presence of the amino group and the thiadiazole ring attached to the pyrrole core. derpharmachemica.com

Another area of investigation involves cinnamic acid derivatives, whose antifungal mechanism includes the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for fungal metabolism. uomustansiriyah.edu.iq This suggests a potential inhibitory pathway for similarly structured pyrrole-based compounds. A study evaluating various synthesized pyrrole compounds against several fungal organisms found that while some showed low activity, specific structural features, such as the inclusion of a thiadiazole ring, led to highly active agents against particular fungal strains. derpharmachemica.comresearchgate.net

Anticancer and Cytotoxic Researchresearchgate.netmetu.edu.tr

The pyrrole scaffold is a key component in a variety of compounds investigated for their anticancer properties. researchgate.net Research has demonstrated that derivatives of 3-(1H-pyrrol-1-yl)propanenitrile can exhibit potent cytotoxic activity against numerous cancer cell lines, often with high selectivity compared to non-cancerous cells. nih.govresearchgate.net These compounds employ several mechanisms to combat cancer, including inducing programmed cell death (apoptosis), halting the cell cycle, and interfering with crucial cellular signaling pathways. researchgate.net

Apoptosis Induction and Cell Proliferation Inhibition in Malignant Cellsmetu.edu.trmdpi.comnih.gov

A primary mechanism by which pyrrole derivatives exert their anticancer effects is by inducing apoptosis in malignant cells. metu.edu.trmdpi.com For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60 was shown to significantly increase apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Treatment with 2 μM of RDS 60 for 24 hours increased the apoptotic cell population from 3% to 26% in FaDu cells and from 5% to 39% in CAL27 cells. mdpi.com This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.com

Similarly, novel spiro-pyrrolopyridazine (SPP) derivatives have been shown to be potent inducers of apoptosis. metu.edu.tr Compound SPP10, in particular, demonstrated strong induction of apoptotic cell death in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. metu.edu.tr Western blot analysis confirmed that SPP10 inhibited the anti-apoptotic protein Bcl-2 while promoting the pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr

Further studies with acrylonitrile (B1666552) chalcone (B49325) derivatives in HCT116 colon cancer cells also demonstrated apoptosis induction through the production of caspases-3, -8, and -9. nih.gov Another compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), induces DNA damage and S-phase cell cycle arrest, ultimately leading to cell death in sensitive breast cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Pyrrole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Source |

| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 ± 0.3 µM | metu.edu.tr |

| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | 3.16 ± 0.8 µM | metu.edu.tr |

| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | 4.2 ± 0.2 µM | metu.edu.tr |

| 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (2r) | Various | Arrests cell cycle in S phase | researchgate.net |

| 3-aroyl-1-arylpyrrole (ARAP 22) | Medulloblastoma (D283) | Nanomolar concentrations | nih.gov |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) | Breast Cancer Cells | Up to 263-fold more potent than in normal cells | nih.govbohrium.com |

| Pyrrole flavone (B191248) derivative | Bladder Cancer (5637) | IC50 of 6.7 µM | researchgate.net |

| Pyrrole flavone derivative | Bladder Cancer (HT-1376) | IC50 of 8.9 µM | researchgate.net |

Modulation of Cellular Signaling Pathwaysnih.govnih.gov

Beyond directly inducing apoptosis, certain pyrrole derivatives can modulate specific cellular signaling pathways that are critical for cancer cell survival and proliferation. One notable example is the compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), which activates the aryl hydrocarbon receptor (AhR) pathway. nih.govbohrium.com This activation leads to the induction of CYP1-metabolizing mono-oxygenases, whose metabolic conversion of ANI-7 causes DNA damage and cell death specifically in sensitive breast cancer cells. nih.gov

In another study, 3-aroyl-1-arylpyrrole (ARAP) derivatives were found to inhibit the Hedgehog signaling pathway. nih.gov This pathway is crucial for embryonic development and is often aberrantly reactivated in certain cancers, such as medulloblastoma. Compounds 22 and 27 from this class effectively suppressed the Hedgehog pathway in vitro and inhibited the growth of medulloblastoma cells at nanomolar concentrations. nih.gov

Enzyme Inhibition and Receptor Binding Studiesmetu.edu.trnih.govnih.gov

The pharmacological effects of many pyrrole derivatives can be traced to their ability to inhibit specific enzymes or bind to cellular receptors. A significant area of research has focused on their role as tubulin polymerization inhibitors. nih.gov Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. nih.gov 3-Aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov This action prevents the formation of the mitotic spindle, leading to cell cycle arrest and death. nih.gov

Other pyrrole-based compounds have been developed as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which is a therapeutic target for diabetes and obesity. A series of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups were identified as competitive PTP1B inhibitors. nih.gov Compound IIIv from this series showed the best in vitro inhibition of PTP1B with an IC50 of 0.67 ± 0.09 µM and demonstrated a 9-fold selectivity over T-cell protein tyrosine phosphatase (TCPTP). nih.gov

Furthermore, spiro-pyrrolopyridazine derivative SPP10 exhibited significant inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, surpassing the efficacy of the reference drug erlotinib. metu.edu.tr Molecular docking studies confirmed strong binding affinities of SPP10 to both wild-type and mutated EGFR, highlighting its potential as a targeted cancer therapeutic. metu.edu.tr In silico studies of other novel pyrrole derivatives designed to target acute myeloid leukemia also showed promising binding energies and high fitness scores against the FLT3 receptor's ATP pocket. uomustansiriyah.edu.iq

Glycosidase Inhibition Research

The pyrrole scaffold is a core structure in many compounds investigated for various biological activities, including enzyme inhibition. mdpi.com However, specific research into the glycosidase inhibitory activity of this compound itself is not extensively documented in publicly available literature. Glycosidase enzymes, such as α-glucosidase, are critical targets in the management of type 2 diabetes mellitus because their inhibition can slow the absorption of glucose. nih.govui.ac.id

While direct data on this compound is scarce, studies on other pyrrole derivatives highlight the potential of this chemical class. For instance, various benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives containing a diaryl-substituted pyrrole moiety have been synthesized and evaluated for their inhibitory effects on Saccharomyces cerevisiae α-glucosidase. nih.gov These studies have shown that modifications to the pyrrole ring and its substituents can lead to compounds with potent inhibitory activities, with some derivatives exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov For example, a derivative with a 4-chlorophenyl group showed an IC₅₀ value of 136.0 ± 0.08 μM. nih.gov Another study on pyrazole-based derivatives also demonstrated significant α-glucosidase inhibition, underscoring the importance of the heterocyclic core in designing such inhibitors. nih.gov

The investigation into pyrrole-containing compounds as glycosidase inhibitors remains an active area of research, suggesting a potential, though currently unexplored, avenue for this compound and its analogues.

Interactive Data Table: α-Glucosidase Inhibition by Select Heterocyclic Compounds

Note: The following data is for illustrative purposes to show typical inhibitory values for related classes of compounds, as specific data for this compound is not available. The data pertains to compounds evaluated in the cited studies and not the subject of this article.

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ (μM) | Reference |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | Compound 3k | Rat α-glucosidase | 45.04 | nih.gov |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | Compound 3p | Yeast α-glucosidase | 65.4 ± 0.03 | nih.gov |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | Compound 3o | Yeast α-glucosidase | 75.4 ± 0.42 | nih.gov |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | Compound 3w (4-Cl) | Yeast α-glucosidase | 136.0 ± 0.08 | nih.gov |

| Standard | Acarbose | Rat α-glucosidase | 145.74 | nih.gov |

| Standard | Acarbose | Yeast α-glucosidase | 780.4 ± 0.346 | researchgate.net |

Cholinesterase Modulation Investigations

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the therapeutic approach to neurodegenerative conditions like Alzheimer's disease. nih.gov Their inhibition helps to maintain levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Currently, there is a lack of specific studies in the scientific literature focusing on the cholinesterase modulating effects of this compound. However, the broader family of pyrrole derivatives has been a subject of interest in this area. Research has shown that the pyrrole ring is a valuable scaffold for developing new cholinesterase inhibitors. researchgate.netnih.gov

For example, a study on 1,3-diaryl-pyrrole derivatives revealed compounds with high selectivity for BChE over AChE. researchgate.netnih.gov One such compound, designated 3p, exhibited a potent BChE inhibitory activity with an IC₅₀ value of 1.71 ± 0.087 µM, which is comparable to the standard drug donepezil. researchgate.netnih.gov These findings indicate that the pyrrole skeleton can be effectively functionalized to achieve selective inhibition of cholinesterases. nih.gov The potential of this compound as a cholinesterase modulator remains an open question for future research.

Interactive Data Table: Cholinesterase Inhibition by Select Pyrrole Derivatives

Note: This table presents data for related pyrrole compounds to illustrate typical inhibitory activities. It does not include data for this compound, for which specific studies are not available.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| Compound 3p (1,3-diaryl-pyrrole) | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 | researchgate.netnih.gov |

| Compound 3s (1,3-diaryl-pyrrole) | Butyrylcholinesterase (BChE) | 3.76 ± 0.25 | nih.gov |

| Compound 3o (1,3-diaryl-pyrrole) | Butyrylcholinesterase (BChE) | 5.37 ± 0.36 | nih.gov |

| Donepezil (Standard) | Butyrylcholinesterase (BChE) | ~3.70 | nih.gov |

Neuroprotective Research Avenues

Neurodegenerative diseases are often linked to oxidative stress and enzyme dysregulation. nih.gov Consequently, there is a continuous search for novel neuroprotective agents. While direct neuroprotective studies on this compound have not been reported, the pyrrole chemical family has shown considerable promise in this field.

Several studies on pyrrole-based compounds have demonstrated significant neuroprotective and antioxidant properties in various in vitro models. nih.govnih.gov For instance, a series of N-pyrrolyl hydrazide hydrazones showed low in vitro toxicity and significant neuroprotective effects in models of induced oxidative stress. researchgate.net One compound, in particular, exhibited a neuroprotective effect comparable to that of melatonin. researchgate.net Another study on pyrrole-containing azomethine compounds found that they provided strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM against H₂O₂-induced stress. nih.govnih.gov These compounds also showed neuroprotective capabilities in a 6-hydroxydopamine (6-OHDA) toxicity model using isolated synaptosomes. nih.gov

These findings suggest that the pyrrole scaffold is a viable starting point for the development of neuroprotective agents. The presence of the pyrrole ring, combined with the propanenitrile side chain in this compound, presents a unique chemical structure that warrants investigation for potential neuroprotective activities.

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling

Structure-Activity Relationship (SAR) and pharmacophore modeling are essential computational tools in drug discovery used to understand how a molecule's chemical structure relates to its biological activity. plos.orgmdpi.com A pharmacophore model identifies the key three-dimensional arrangement of essential features a molecule must possess to interact with a specific biological target. nih.govresearchgate.net

For the pyrrole class of compounds, SAR studies have been crucial in optimizing lead compounds for various therapeutic targets. nih.govnih.govresearchgate.net For example, in the development of antimalarial pyrrolones, modifications to the core structure, such as replacing a phenyl ring with a piperidine, led to derivatives with improved activity. nih.gov Similarly, in the design of HMG-CoA reductase inhibitors, a 5-point pharmacophore model (AANRR) was developed for N-iso-propyl pyrrole-based derivatives. nih.gov This model identified two aromatic rings, two hydrogen bond acceptors, and one negative ionic feature as crucial for activity. nih.gov

While a specific SAR or pharmacophore model for this compound is not available, general principles can be inferred. The molecule consists of two key parts: the 1H-pyrrol-1-yl ring and the propanenitrile tail.

The Pyrrole Ring: This aromatic heterocycle can participate in π–π stacking and hydrophobic interactions within a target's binding site. Its nitrogen atom can influence the electronic properties of the ring.

The Propanenitrile Group: The cyano (-C≡N) group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. rsc.orgresearchgate.net The three-carbon chain provides conformational flexibility, allowing the nitrile group to orient itself optimally for binding.

A hypothetical SAR study for this compound derivatives could involve:

Substitution on the pyrrole ring: Introducing various substituents at different positions of the pyrrole ring to probe for additional binding interactions.

Modification of the linker: Altering the length and flexibility of the three-carbon chain.

Replacement of the nitrile group: Substituting the nitrile with other functional groups (e.g., carboxyl, amide) to assess its importance for activity.

Such studies would be instrumental in developing a pharmacophore model and guiding the design of more potent and selective derivatives.

Mechanistic Insights into Compound-Biological Target Interactions

Understanding the molecular interactions between a compound and its biological target is fundamental to rational drug design. For this compound, mechanistic insights can be extrapolated from studies of related pyrrole and nitrile-containing molecules. rsc.orgresearchgate.netnih.gov The interactions are primarily governed by the physicochemical properties of its constituent functional groups: the pyrrole ring and the nitrile group.

The Role of the Pyrrole Ring: The pyrrole moiety is a versatile pharmacophoric scaffold. plos.orgplos.org Its aromatic nature allows it to engage in several non-covalent interactions:

Hydrophobic Interactions: The lipophilic character of the pyrrole ring enables it to fit into hydrophobic pockets within a protein's active site.

π–π Stacking: The electron-rich π-system of the pyrrole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target site. nih.gov

The Role of the Nitrile Group: The nitrile (-C≡N) group is a unique and valuable pharmacophore in medicinal chemistry. nih.govrsc.orgnumberanalytics.com

Hydrogen Bonding: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, allowing it to form crucial bonds with hydrogen bond donor residues (e.g., serine, threonine, or backbone amides) in a protein. nih.govresearchgate.netnih.gov It can also interact with water molecules that bridge the ligand to the protein. nih.gov

Polar and Dipole Interactions: The nitrile group is highly polar, with a linear, rod-like geometry. nih.gov This allows it to project into narrow, sterically congested clefts in a binding site to form favorable polar interactions. nih.gov

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can influence the electronic density of the entire molecule, potentially enhancing π-stacking interactions of the adjacent pyrrole ring. nih.gov It can also improve pharmacokinetic properties like solubility and metabolic stability. researchgate.netnih.gov

In the context of enzyme inhibition, such as with cholinesterases or glycosidases, derivatives of this compound would likely orient within the enzyme's active site to maximize these interactions. For instance, in BChE, the pyrrole ring could interact with hydrophobic residues lining the active site gorge, while the nitrile tail could extend towards the catalytic or peripheral anionic site to form key hydrogen bonds. researchgate.netnih.gov The specific mechanism, however, would be highly dependent on the specific topology and amino acid composition of the target protein's binding pocket.

Applications and Advanced Materials Science Integration of 3 1h Pyrrol 1 Yl Propanenitrile

Role as a Key Building Block in Complex Organic Synthesis

The bifunctional nature of 3-(1H-Pyrrol-1-yl)propanenitrile, possessing both an aromatic pyrrole (B145914) heterocycle and a reactive nitrile group, establishes it as a significant building block in organic chemistry. The pyrrole ring can undergo electrophilic substitution, while the nitrile group can be transformed into various other functional groups, such as amines or carboxylic acids, paving the way for the construction of more elaborate molecular architectures.

The pyrrole core is a fundamental structure in numerous natural products and technologically important molecules. semanticscholar.org The synthesis of pyrrole derivatives is a major focus in contemporary chemistry, aiming for efficient and environmentally friendly methodologies. semanticscholar.org Starting materials like this compound are instrumental in this pursuit. The pyrrole moiety can be functionalized to create more complex heterocyclic systems. For instance, synthetic strategies have been developed for 3-substituted pyrroles by utilizing a sterically demanding substituent on the nitrogen to direct electrophilic reagents to the desired position. researchgate.net The nitrile group on the propanenitrile chain offers a versatile handle for further reactions, allowing for cyclization or linkage to other molecular fragments to form novel ring systems. Research into the synthesis of non-aromatic pyrroles and other derivatives demonstrates the broad utility of pyrrole-containing starting materials in generating diverse heterocyclic structures. nih.gov

In the fields of chemical biology and medicinal chemistry, the exploration of new regions of chemical space is crucial for drug discovery. nih.gov Natural products are a key source of inspiration due to their inherent biological relevance. nih.gov Synthetic approaches that generate complex, three-dimensional molecular scaffolds are highly valuable. These scaffolds, which can be derived from precursors like this compound, serve as the foundation for building libraries of compounds for biological screening.

A "top-down" synthetic approach has been described that converts complex bridged intermediates into diverse, sp³-rich scaffolds that have features similar to natural products. nih.gov To assess their biological relevance, fragments based on these scaffolds were screened against protein targets, leading to the identification of hits that can serve as starting points for developing new ligands. nih.gov This demonstrates that frameworks derived from versatile building blocks can facilitate the discovery of novel, biologically relevant areas within chemical space. nih.gov

Contributions to Pharmaceutical Development as Drug Intermediates

The scaffolds and molecules synthesized from precursors like this compound are often intermediates in the development of new pharmaceutical agents. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in many bioactive compounds. Its ability to participate in hydrogen bonding and other molecular interactions makes it a desirable feature in drug candidates.

The synthesis of diverse molecular scaffolds is a key strategy in modern drug discovery. nih.gov By creating frameworks that are only distantly related to known natural products, chemists can explore new structure-activity relationships. nih.gov Fragments derived from these novel scaffolds have been successfully screened against epigenetic targets from distinct protein families, such as ATAD2, BRD1, and JMJD2D, identifying unique starting points for ligand discovery. nih.gov The versatility of the nitrile group in this compound allows for its conversion into amines, amides, or other functional groups necessary for building these complex and potentially therapeutic molecules.

Exploration in Advanced Materials and Polymer Science

The integration of the pyrrole moiety into larger molecular systems is a key area of research in materials science, particularly for the development of functional organic materials. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. By modifying the pyrrole unit with functional side chains, such as the propanenitrile group, new materials with tailored properties can be designed and synthesized.

This compound can be chemically modified to create monomers suitable for polymerization. For example, a ferrocene (B1249389) derivative, 3-(1H-pyrrol-1-yl)propanamidoferrocene, has been synthesized and used in electropolymerization to create conductive polymer films. researchgate.netresearchgate.net This monomer can be copolymerized with other monomers like pyrrole or 3,4-ethylenedioxythiophene (B145204) (EDOT) to modulate the properties of the resulting polymer. researchgate.netresearchgate.net The electropolymerization is typically carried out by applying a potential sweep in an electrolyte solution, leading to the growth of a polymer film on the electrode surface. researchgate.netresearchgate.net The stability and electrochemical behavior of these films can be studied using techniques like cyclic voltammetry. researchgate.netresearchgate.net

Table 1: Electropolymerization Experimental Data

GCE: Glassy Carbon Electrode, EDOT: 3,4-ethylenedioxythiophene

The polymers and materials derived from this compound precursors can exhibit interesting optical and electronic properties. For instance, semiconductor films doped with anthraquinone (B42736) derivatives have been shown to have potential applications in optoelectronic devices. researchgate.netresearchgate.net The electrical conductivity of these materials can be significantly influenced by illumination. researchgate.netresearchgate.net In one study, the conductivity of a ferrocene-based semiconductor film increased upon exposure to light, demonstrating photosensitivity. researchgate.netresearchgate.net Such properties are desirable for applications in devices like solar cells and photosensors. researchgate.netresearchgate.net The ability to tune the electronic properties through chemical modification of the starting pyrrole-containing monomer makes this a promising avenue for the creation of new functional materials.

Table 2: Optoelectronic Properties of a Doped Semiconductor Film

| Property | Value (Dark) | Value (Illuminated) |

| Conductivity (Sample Ia) | 2.65 x 10² Scm⁻¹ researchgate.netresearchgate.net | 4.2 x 10² Scm⁻¹ researchgate.netresearchgate.net |

| Conductivity (Sample Ib) | 1.31 Scm⁻¹ researchgate.netresearchgate.net | 13.28 Scm⁻¹ researchgate.netresearchgate.net |

| Photosensitivity (Sample Ia) | - | 58% researchgate.netresearchgate.net |

| Photosensitivity (Sample Ib) | - | 916% researchgate.netresearchgate.net |

Emerging Research Directions and Future Perspectives for 3 1h Pyrrol 1 Yl Propanenitrile

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives is an area of intense research, with a growing emphasis on environmentally friendly methods that align with the principles of green chemistry. jddhs.comjddhs.com Traditional methods for synthesizing pyrroles often involve harsh conditions or the use of hazardous materials. jddhs.com Future research on 3-(1H-Pyrrol-1-yl)propanenitrile will likely focus on developing more sustainable synthetic routes that are atom-economical, energy-efficient, and utilize renewable resources.

Key green chemistry approaches applicable to the synthesis of pyrrole-containing compounds include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more benign alternatives like water, glycerol, or lactic acid can significantly reduce environmental impact. semanticscholar.org Lactic acid, for instance, has been shown to be a recyclable and effective medium for pyrrole synthesis. semanticscholar.org

Catalyst-Free Methodologies: Developing one-pot, multi-component reactions that proceed without a catalyst under solvent-free conditions represents a highly efficient and sustainable approach. researchgate.net

Energy-Efficient Techniques: The application of methods like ultrasound or microwave-assisted synthesis can increase reaction rates, improve yields, and avoid the need for high temperatures, thereby conserving energy. jddhs.comsemanticscholar.org

Renewable Starting Materials: An innovative strategy involves the use of alcohols derived from renewable resources as starting materials in catalytic processes that form the pyrrole ring while eliminating hydrogen gas as the only byproduct. nih.gov

Table 1: Overview of Green Synthetic Strategies for Pyrrole Derivatives

| Green Strategy | Example Technique/Reagent | Key Advantages |

|---|---|---|

| Alternative Solvents | Use of lactic acid, water, or glycerol instead of acetic acid. semanticscholar.org | Less volatile, easier to recycle, reduced toxicity. semanticscholar.org |